

A Comparative Guide to the X-ray Crystal Structure Analysis of Nitrophthalate Derivatives

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Compound of Interest

Compound Name: *Dimethyl 4-methoxy-5-nitrophthalate*

Cat. No.: *B1473779*

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For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research.[1][2] Single-crystal X-ray crystallography stands as the definitive method for elucidating the absolute configuration and detailed structural parameters of crystalline compounds.[2][3][4] This guide provides a comparative analysis of the crystallographic structures of nitrophthalate derivatives, supported by experimental data and detailed methodologies, to aid in the structural validation of novel compounds in drug discovery and materials science.

Nitrophthalic acid and its ester derivatives, such as **dimethyl 4-methoxy-5-nitrophthalate**, are important building blocks in organic synthesis. The introduction of various substituents to the phthalate core can significantly influence the molecule's conformation, crystal packing, and intermolecular interactions.[5][6][7][8][9] These structural nuances, in turn, dictate the physicochemical properties of the material. A thorough structural characterization by X-ray crystallography is therefore paramount for understanding these structure-property relationships. [6]

Comparative Crystallographic Data of Nitrophthalate and Related Derivatives

The following table summarizes key crystallographic parameters for several nitrophthalate and related derivatives, providing a basis for structural comparison. While a comprehensive dataset

for a series of **dimethyl 4-methoxy-5-nitrophthalate** derivatives is not readily available in the public domain, the presented data for analogous structures offer valuable insights into the expected structural features and variations.

Parameter	3-Nitrophthalic Acid[10]	5-Nitro-4-(4-methoxyphenoxy)phthalonitrile[11]	N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide[12]
Chemical Formula	C ₈ H ₅ NO ₆	C ₁₅ H ₉ N ₃ O ₄	C ₁₀ H ₁₀ N ₄ O ₃
Formula Weight	211.13	295.25	234.21
Crystal System	Monoclinic	Orthorhombic	Orthorhombic
Space Group	P2 ₁ /n	P2 ₁ 2 ₁ 2 ₁	P2 ₁ 2 ₁ 2 ₁
a (Å)	-	6.66446(13)	8.1974(6)
b (Å)	-	9.38249(18)	10.6696(7)
c (Å)	-	22.3970(6)	12.9766(8)
α (°)	90	90	90
β (°)	-	90	90
γ (°)	90	90	90
Volume (Å ³)	-	1400.47(5)	1133.74(14)
Z	-	4	4
Calculated Density (g/cm ³)	-	1.400	1.373
R-factor (R ₁)	-	0.0339	-
wR ₂	-	0.0929	-

Note: Z represents the number of molecules in the unit cell. Detailed unit cell parameters for 3-Nitrophthalic acid were not available in the provided search results.

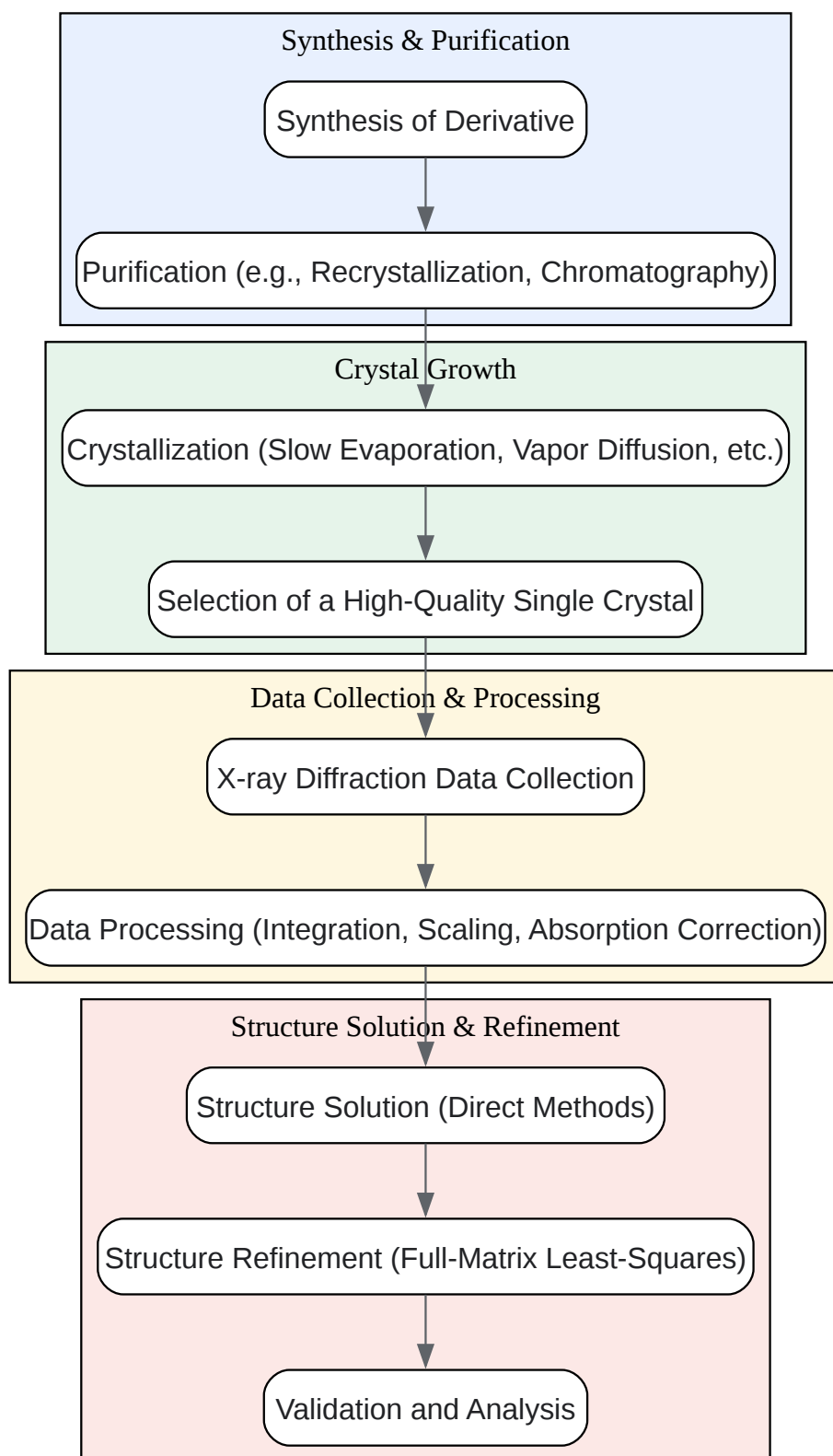
Structural Insights from Comparative Analysis

The data reveals how changes in substituents influence the crystal system and packing. For instance, the introduction of a bulky 4-methoxyphenoxy group in 5-nitro-4-(4-methoxyphenoxy)phthalonitrile leads to a non-centrosymmetric orthorhombic space group ($P2_12_12_1$).^[11] In this structure, the phthalonitrile and phenoxy rings are significantly twisted with a dihedral angle of 89° . The nitro group is also rotated relative to the plane of the phthalonitrile ring by 27.9° .^[11]

Intermolecular interactions play a crucial role in stabilizing the crystal lattice. In nitrophthalate derivatives, hydrogen bonds and π - π stacking interactions are common. For example, in the crystal structure of 3-nitrophthalic acid adducts, $O-H\cdots O$ and $C-H\cdots O$ hydrogen bonds form zigzag chains.^[13] The crystal packing of 5-nitro-4-(4-methoxyphenoxy)phthalonitrile is primarily stabilized by numerous short intermolecular interactions involving the heteroatoms of the nitrile and nitro groups.^[11]

Experimental Workflow for X-ray Crystal Structure Analysis

The determination of the crystal structure of **dimethyl 4-methoxy-5-nitrophthalate** derivatives by single-crystal X-ray diffraction involves a series of well-defined steps.^{[1][14]}



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